molecular formula C10H13NO2 B190262 5,6-Dimethoxyindoline CAS No. 15937-07-2

5,6-Dimethoxyindoline

Cat. No. B190262
CAS RN: 15937-07-2
M. Wt: 179.22 g/mol
InChI Key: DPRMKYPHVPDUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5,6-Dimethoxyindoline involves the cyclisation of β-(6-amino-3,4-dimethoxyphenyl)ethanol and catalytic hydrogenation of 5,6-dimethoxyindole . The compound is then demethylated to produce 5,6-dihydroxyindoline hydrochloride .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxyindoline consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is DPRMKYPHVPDUIH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5,6-Dimethoxyindoline is a solid at room temperature . It has a density of 1.1±0.1 g/cm³, a boiling point of 301.2±42.0 °C at 760 mmHg, and a flash point of 116.9±17.3 °C . The compound has a molar refractivity of 50.5±0.3 cm³ .

Scientific Research Applications

  • Electrochemical Polymerization : 5,6-Dimethoxyindole-2-carboxylic acid was electrochemically polymerized to form poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA), which is chemically similar to melanin. PDMICA films are green and electrochromic, changing color under different voltages, a property distinct from other synthetic and natural melanins (Povlich et al., 2010).

  • Methylating Activity in Melanoma : 5,6-Dimethoxyindolyl-2-carboxylic acid was identified in the urine of patients with malignant melanoma, supporting the existence of an efficient methylating activity in melanoma tissue (Pavel et al., 1983).

  • Antiviral Agents : Novel 5,6-Dimethoxyindan-1-one derivatives have been identified as antiviral agents. One specific analog showed high efficacy against vaccinia virus and broad-spectrum antiviral activity against multiple viruses including Human papillomavirus and Herpes simplex virus 1 (Patil et al., 2017).

  • Synthesis of Anticonvulsants : Spiro[1,3-dioxolane-2,3'-indolin]-2'-ones, structurally related to 5,6-Dimethoxyindoline, were synthesized and tested for anticonvulsant activity, showing effectiveness in protecting mice against electrically and chemically induced seizures (Rajopadhye & Popp, 1988).

  • Dopamine D3 Receptor Antagonists : 5,6-Dimethoxy-2-(N-dipropyl)-aminoindan was found to be a selective dopamine D3 receptor antagonist with potential antipsychotic properties. This research explored the effects of nitrogen substitution on structure-activity relationships (Haadsma-Svensson et al., 2001).

  • Umpolung Dialkoxylation : A study reported the dialkoxylation of N-substituted indoles using a hypervalent iodine-mediated umpolung strategy, leading to trans-2,3-dimethoxyindolines. This method also enabled C5-selective bromination of 2,3-dialkoxyindoline (Chen et al., 2022).

Safety And Hazards

5,6-Dimethoxyindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

5,6-dimethoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRMKYPHVPDUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453786
Record name 5,6-dimethoxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxyindoline

CAS RN

15937-07-2
Record name 2,3-Dihydro-5,6-dimethoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15937-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-dimethoxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxyindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5,6-dimethoxyindole (2.00 g, 11.29 mmol) in acetic acid (120 mL), sodium cyanoborohydride (2.13 g, 33.86 mmol) was added in portions (slightly exothermic). After stirring at rt for 1 h, DCM was added and the org. layer was washed with sat. NaHCO3-solution and brine. The org. layer was dried (MgSO4), filtered and the solvent was removed under reduced pressure to yield 5,6-dimethoxyindoline as a brown solid, which was stored in the freezer until it was used in step 4. LC-MS conditions B: tR=0.28 min, [M+H]+=180.23.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxyindoline
Reactant of Route 2
5,6-Dimethoxyindoline
Reactant of Route 3
5,6-Dimethoxyindoline
Reactant of Route 4
5,6-Dimethoxyindoline
Reactant of Route 5
5,6-Dimethoxyindoline
Reactant of Route 6
5,6-Dimethoxyindoline

Citations

For This Compound
21
Citations
SN Mishra, GA Swan - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
5,6-Dimethoxyindoline has been obtained (a) by cyclisation of β-(6-amino-3,4-dimethoxyphenyl)ethanol and (b) by catalytic hydrogenation of 5,6-dimethoxyindole and has been …
Number of citations: 7 pubs.rsc.org
SN Mishra, GA Swan - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
1428 J. Chem. SOC. (C), 1967 Page 1 1428 J. Chem. SOC. (C), 1967 Studies Related to the Chemistry of Melanins. Part 1V.l Oxidation of 5,6- Dimethoxyindoline By SN Mishra and …
Number of citations: 3 pubs.rsc.org
XW Cheng - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 64| Part 7| July 2008| Page o1309 doi:10.1107/S1600536808017376 Open Open …
Number of citations: 9 scripts.iucr.org
SN Mishra, GA Swan - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
5,6-Dihydroxyindoline hydrochloride and 5,6-dihydroxyindole, specifically deuteriated at the 2-position have been prepared. 5,6-Diacetoxyindole, specifically deuteriated at the 3-…
Number of citations: 3 pubs.rsc.org
A Napolitano, O Crescenzi, A Pezzella… - Journal of medicinal …, 1995 - ACS Publications
Since the late 1960’s 6-hydroxydopamine (6-OHDA) has represented an important pharmacological tool in neurobiology for chemical lesioning of catecholaminergic neurons. 1 It is …
Number of citations: 117 pubs.acs.org
TM Sielecki, AI Meyers - The Journal of Organic Chemistry, 1992 - ACS Publications
o-Chloro-/8-phenethylamines, transformedinto the N-tert-butylformamidines, were found to be excellent precursors to indolines following benzyne formation. A series of methoxy-…
Number of citations: 41 pubs.acs.org
AK Yadav, S Srivastava, B Yogi, SK Gupta - Chemistry Research Journal, 2022 - chemrj.org
In medicinal chemistry, Isatin is an important scaffold it is an indole derivative heterocyclic compound having a benzene ring fused with a five-membered pyrrole ring. It is a versatile …
Number of citations: 2 chemrj.org
D Kawauchi, K Noda, Y Komatsu… - … A European Journal, 2020 - Wiley Online Library
An aerobic dehydrogenation of nitrogen‐containing heterocycles catalyzed by Grubbs catalyst is developed. The reaction is applicable to various nitrogen‐containing heterocycles. The …
F Binns, JAG King, SN Mishra, A Percival… - Journal of the …, 1970 - pubs.rsc.org
As a result of methylation, benzoylation, and other chemical experiments, as well as of studies of the conversion into melanin of samples of dopamine specifically labelled with …
Number of citations: 32 pubs.rsc.org
YT Sun, GF Wang, YQ Yang, F Jin, Y Wang… - European journal of …, 2018 - Elsevier
Increasing evidences have implicated that sigma-2 receptor is a biomarker and significantly over-expressed in many proliferative cancer cells with no or low expression in normal cells. …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.